

Understanding 4,5-DCQA and α -Glucosidase Inhibition

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: 4,5-Dicaffeoylquinic acid

CAS No.: 14534-61-3

Cat. No.: S622082

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4,5-DCQA belongs to a class of natural compounds known as dicaffeoylquinic acid derivatives. Research indicates that the position of the caffeoyl functional groups on the quinic acid core significantly influences its biological activity [1].

In vitro studies have ranked the α -glucosidase inhibitory potency of various dicaffeoylquinic acid derivatives as follows: **1,4-DCQA > 1,5-DCQA > 3,4-DCQA > 4,5-DCQA > 3,5-DCQA** [1]. Beyond its direct enzyme inhibition, 4,5-DCQA has also been shown to stimulate insulin secretion in pancreatic β -cells (INS-1 cells) under high glucose conditions, a process known as Glucose-Stimulated Insulin Secretion (GSIS). In one study, it was the most effective among its derivatives at enhancing GSIS [1]. This dual action makes it a promising candidate for further antidiabetic research.

Experimental Protocol: α -Glucosidase Inhibition Assay

This is a standard spectrophotometric assay adapted for a 96-well microplate format to allow for efficient, high-throughput screening [2] [3].

Materials and Reagents

- **Enzyme:** α -Glucosidase (from *Saccharomyces cerevisiae* or other sources, e.g., MedChemExpress) [3].

- **Substrate:** p-Nitrophenyl- α -D-glucopyranoside (pNPG) [3].
- **Inhibitor:** 4,5-DCQA (can be isolated from plants like *Acanthopanax henryi* or *Saussurea grandifolia*) [1].
- **Positive Control:** Acarbose [3] [4].
- **Buffer:** Phosphate Buffered Saline (PBS, 0.1 M, pH 6.8) [3].
- **Reaction Stopper:** Sodium carbonate (Na_2CO_3 , 0.2 M) [3].
- **Equipment:** 96-well microplate, microplate reader capable of measuring absorbance at 405 nm.

Step-by-Step Procedure

- **Preparation:** Pre-dissolve 4,5-DCQA and acarbose in PBS buffer to create stock solutions. Prepare a 10 mM pNPG substrate solution in PBS [3].

- **Reaction Setup:** Pipette the following into a 96-well plate in triplicate:

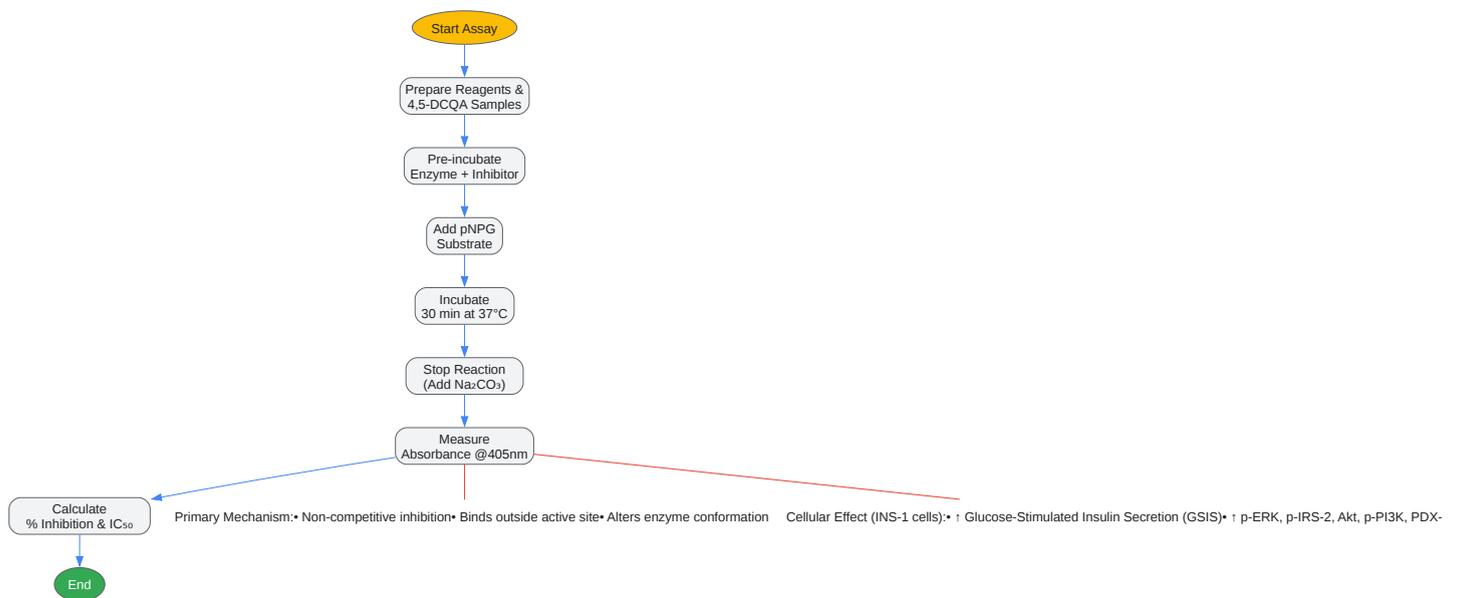
Well Component	Blank 1 (Buffer Blank)	Blank 2 (Sample Blank)	Test Well	Control Well			
	----	----	----	----			
	----	----	----	----	PBS Buffer (μL)	102	82
						80	82
					4,5-DCQA Solution (μL)	-	20
						20	-
					α-Glucosidase Sol. (μL)	-	20
						20	
					Pre-incubation	Mix and incubate at 37°C for 15 minutes [3].	
					pNPG Substrate (μL)	20	20
						20	20
					Final Reaction	Mix and incubate at 37°C for exactly 30 minutes [3].	

- **Termination and Measurement:** Stop the reaction by adding 80 μL of 0.2 M Na_2CO_3 to each well. Measure the absorbance at 405 nm immediately [3].

Data Calculation and Analysis

- **Blank Correction:** Subtract the absorbance of **Blank 2 (Sample Blank)** from the **Test Well** to account for any inherent color or turbidity in the 4,5-DCQA sample [2]. The formula is: **Corrected Absorbance = Raw Data - (Substrate + Sample Blank)**.
- **Inhibition Percentage:** Calculate the percentage inhibition using the formula: $\text{Inhibition (\%)} = [1 - (\text{Corrected Abs}_{\text{Test}} / \text{Abs}_{\text{Control}})] \times 100$ where $\text{Abs}_{\text{Control}}$ is the corrected absorbance of the control well (enzyme + substrate, no inhibitor).
- **IC₅₀ Determination:** Perform the assay with a series of 4,5-DCQA concentrations. Plot the inhibition percentage against the inhibitor concentration and determine the IC₅₀ value (concentration that inhibits 50% of enzyme activity) using non-linear regression.

The following diagram illustrates the core workflow and key mechanisms of action for 4,5-DCQA, integrating both the direct enzyme inhibition and the cellular insulin secretion effects.



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Key Findings and Data on 4,5-DCQA

The table below summarizes the primary experimental findings related to 4,5-DCQA's anti-diabetic activity.

Activity / Parameter	Result / Finding	Experimental Context	Source
α-Glucosidase Inhibition	Less potent than 1,4-DCQA	Ranking among dicaffeoylquinic acid derivatives	[1]
Glucose-Stimulated Insulin Secretion (GSIS)	Most potent among derivatives tested	In INS-1 rat pancreatic β -cells	[1]
Insulin Signaling Pathway	Increased protein expression of p-ERK, p-IRS-2, Akt, p-PI3K, PDX-1	Mechanism study in INS-1 cells	[1]

Advanced Experimental Considerations

To thoroughly characterize 4,5-DCQA, you can extend the basic protocol with these advanced investigations:

- **Inhibition Kinetics:** Determine the mechanism of inhibition (competitive, non-competitive, uncompetitive) and calculate the inhibition constant (K_i). Use the basic assay with varying concentrations of both pNPG and 4,5-DCQA. Analyze the data using Lineweaver-Burk plots and other kinetic models [3].
- **Cellular Efficacy Validation:**
 - **GSIS Assay:** Use rat INS-1 pancreatic β -cells (or similar). Incubate cells with 4,5-DCQA under low and high glucose conditions. Measure secreted insulin in the supernatant using an ELISA or radioimmunoassay [1].
 - **Cytotoxicity Screening:** Perform a parallel MTT or WST-1 assay on INS-1 cells to ensure that the concentrations of 4,5-DCQA used to stimulate GSIS are not cytotoxic [1].
- **Interaction and Mechanism Studies:**
 - **Molecular Docking:** Simulate the binding interaction between 4,5-DCQA and the crystal structure of α -glucosidase (e.g., PDB ID: 3A4A) to predict the binding affinity and amino acids involved [3] [4].
 - **Surface Plasmon Resonance (SPR):** Use SPR to experimentally determine the binding affinity (KD) and kinetics (k_{on} , k_{off}) of 4,5-DCQA binding to α -glucosidase [3].

- **Circular Dichroism (CD) Spectroscopy:** Monitor changes in the secondary structure of α -glucosidase upon binding to 4,5-DCQA in the far-UV range (190-260 nm) [3].

Conclusion

This application note provides a solid foundation for evaluating the anti-diabetic potential of 4,5-DCQA through the α -glucosidase inhibition assay. The compound's unique profile, combining moderate enzyme inhibition with a more potent ability to stimulate insulin secretion, highlights its significance. Following the detailed protocols for basic screening, advanced kinetic studies, and cellular validation will enable a comprehensive understanding of its mechanism and therapeutic potential.

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